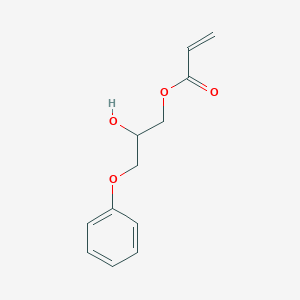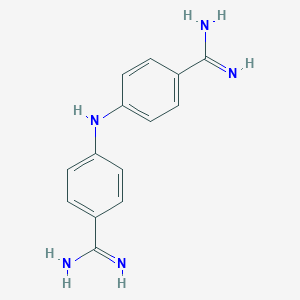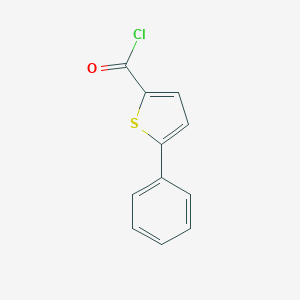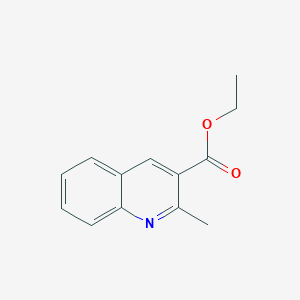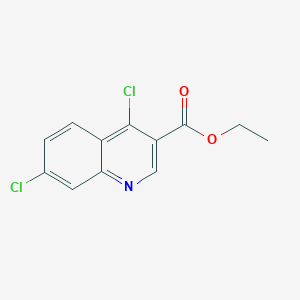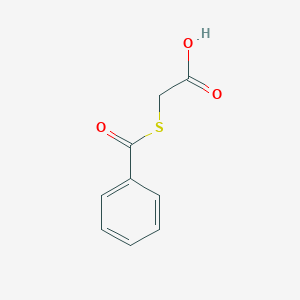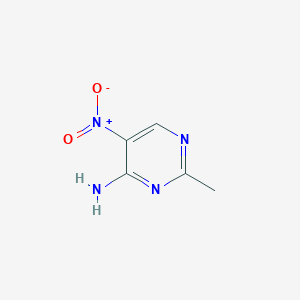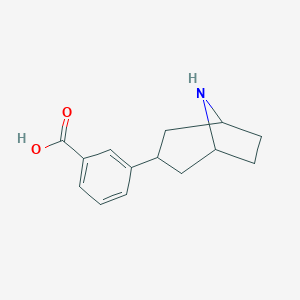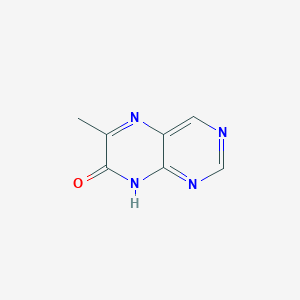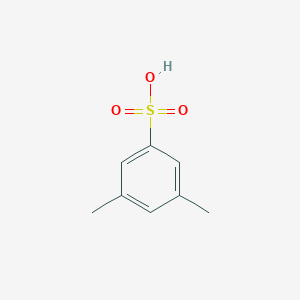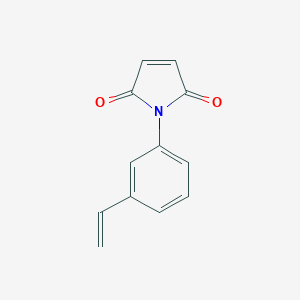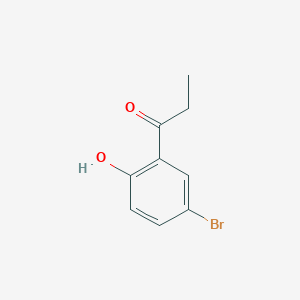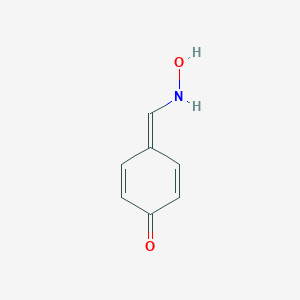
4-Hydroxybenzaldehyde oxime
Descripción general
Descripción
4-Hydroxybenzaldehyde oxime is a chemical compound related to various aldehydes formed during lipid peroxidation in biological systems. These aldehydes, including 4-hydroxybenzaldehyde, are reactive and can act as toxic messengers, disseminating and augmenting initial free radical events . The compound is structurally related to other aldehydes such as 4-hydroxynonenal and malonaldehyde, which have been extensively studied for their chemical properties, mechanisms of formation, and occurrence in biological systems .
Synthesis Analysis
The synthesis of oligo-4-hydroxybenzaldehyde (OHBA), a polymer derived from 4-hydroxybenzaldehyde, has been achieved through oxidative polycondensation using hydrogen peroxide in an aqueous alkaline medium . Another synthesis approach involves a short synthesis of tert-butyl-hydroxylated di-tert-butyl-4-hydroxybenzaldehyde using the HBr-DMSO system as an effective oxidant . These methods demonstrate the versatility of 4-hydroxybenzaldehyde as a precursor for various chemical syntheses.
Molecular Structure Analysis
The molecular structure of 4-hydroxybenzaldehyde derivatives has been studied using techniques such as 1H NMR, FT-IR, UV–Vis, and elemental analysis . Additionally, crystal structures and Hirshfeld surface analyses have been conducted on methoxybenzaldehyde oxime derivatives to understand different conformations and hydrogen-bonding patterns . These studies provide insights into the structural conformations and intramolecular interactions of 4-hydroxybenzaldehyde derivatives.
Chemical Reactions Analysis
4-Hydroxybenzaldehyde derivatives have been examined as inhibitors for enzymes in the GABA shunt pathway, revealing that certain functional groups are important for enzyme inhibition . The compound's reactivity is also highlighted in the context of excited-state intramolecular proton transfer (ESIPT), where 4-hydroxybenzaldehyde exhibits photostability due to an extended conical intersection seam associated with various decay paths .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-hydroxybenzaldehyde derivatives have been characterized through various studies. The thermal stability of OHBA has been measured, showing resistance to thermo-oxidative decomposition . The crystal growth, structural, and physicochemical properties of a novel binary organic complex involving a derivative of 4-hydroxybenzaldehyde have been explored, indicating the formation of a molecular complex with specific thermal and optical properties . Additionally, gas-liquid chromatographic analyses have been used to separate chlorinated 4-hydroxybenzaldehydes, providing retention data that reflect the influence of chlorine substitution on the compound's retention behavior .
Aplicaciones Científicas De Investigación
- Scientific Field : Anticancer Drug Development
- Summary of the Application : Oxime and oxime ether moieties are critical in enhancing the physicochemical and anticancer properties of structurally diverse molecular frameworks . They contribute to the design of molecules, modulation of biological activities, computational modeling, and structure-activity relationship studies .
- Methods of Application or Experimental Procedures : An extensive literature search was conducted across three databases, including PubMed, Google Scholar, and Scifinder . The search focused on various combinations of keywords or their synonyms, related to the anticancer activity of oximes and oxime ethers, structure-activity relationships, mechanism of action, as well as molecular dynamics and docking studies .
- Results or Outcomes : The study resulted in a comprehensive overview of how oximes and oxime ethers impact antitumor activities within a wide range of structural frameworks . This report represents one of the rare and fully comprehensive assessments of the anticancer potential of this group of molecules across diverse molecular scaffolds .
-
Scientific Field : Organic Chemistry
- Summary of the Application : Oximes are organic compounds that are usually generated by the reaction of hydroxylamine with aldehydes or ketones . They exist as colorless crystals or as thick liquids and are poorly soluble in water .
- Methods of Application or Experimental Procedures : Oximes can be synthesized by condensation of an aldehyde or a ketone with hydroxylamine . The condensation of aldehydes with hydroxylamine gives aldoximes, and ketoximes are produced from ketones and hydroxylamine .
- Results or Outcomes : Oxime formation can be used for the identification of ketone or aldehyde functional groups .
-
Scientific Field : Medicinal Chemistry
- Summary of the Application : Oxime compounds are used as antidotes for nerve agents . A nerve agent inactivates acetylcholinesterase by phosphorylation .
- Methods of Application or Experimental Procedures : Oxime compounds can reactivate acetylcholinesterase by attaching to phosphorus, forming an oxime-phosphonate, which then splits away from the acetylcholinesterase molecule .
- Results or Outcomes : This mechanism is used to counteract the effects of nerve agents .
-
Scientific Field : Organic Synthesis
- Summary of the Application : Oxime ethers are versatile precursors in organic synthesis . They are involved in cyclization and metal-catalyzed cross-coupling reactions .
- Methods of Application or Experimental Procedures : The synthetic applications of oxime ethers are achieved through various chemical reactions, including cyclization and metal-catalyzed cross-coupling reactions .
- Results or Outcomes : The use of oxime ethers in organic synthesis has led to the creation of a wide range of structurally diverse compounds .
-
Scientific Field : Chemical Industry
- Summary of the Application : Oximes are used as metal extractants in the chemical industry .
- Methods of Application or Experimental Procedures : In the process of metal extraction, oximes react with certain metal ions to form complexes, which can then be extracted from the solution .
- Results or Outcomes : The use of oximes in metal extraction has improved the efficiency and selectivity of these processes .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-[(E)-hydroxyiminomethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c9-7-3-1-6(2-4-7)5-8-10/h1-5,9-10H/b8-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJEARAFLOCEYHX-VMPITWQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxybenzaldehyde oxime | |
CAS RN |
699-06-9 | |
| Record name | 4-Hydroxybenzaldehyde oxime | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61336 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Hydroxybenzaldehyde oxime | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-Carboxyphenyl)carbamoyl]benzoic acid](/img/structure/B102864.png)
